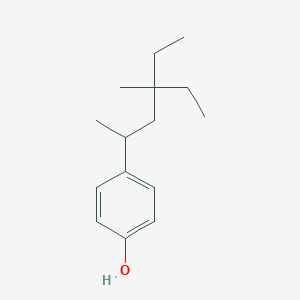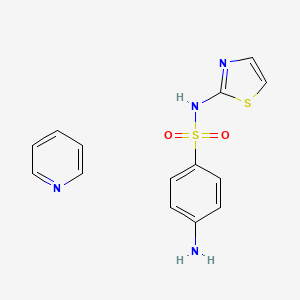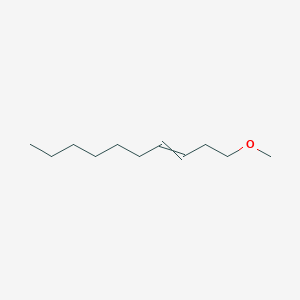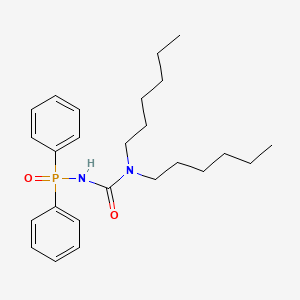![molecular formula C14H20OSi B14194131 6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol CAS No. 922502-65-6](/img/structure/B14194131.png)
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol is an organosilicon compound with the molecular formula C₁₄H₂₀OSi. This compound features a hexynol backbone with a dimethyl(phenyl)silyl group attached to the sixth carbon. Organosilicon compounds are known for their unique properties, including thermal stability and resistance to oxidation, making them valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with hex-4-yn-1-ol and dimethyl(phenyl)silane.
Hydrosilylation Reaction: The key step involves the hydrosilylation of hex-4-yn-1-ol with dimethyl(phenyl)silane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: The major products include hex-4-yn-1-one or hex-4-yn-1-al.
Reduction: The major products include hex-4-en-1-ol or hexane-1-ol.
Substitution: The major products depend on the substituent introduced, such as hex-4-yn-1-chloride or hex-4-yn-1-amine.
Aplicaciones Científicas De Investigación
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It serves as a probe in studying biological systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty polymers and materials with enhanced thermal and oxidative stability.
Mecanismo De Acción
The mechanism of action of 6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Hex-4-yn-1-ol: Lacks the dimethyl(phenyl)silyl group, making it less stable and less versatile.
6-[Trimethylsilyl]hex-4-yn-1-ol: Contains a trimethylsilyl group instead of a dimethyl(phenyl)silyl group, resulting in different reactivity and properties.
Uniqueness
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts enhanced stability and reactivity. This makes it a valuable compound in various applications, from research to industrial production.
Propiedades
Número CAS |
922502-65-6 |
|---|---|
Fórmula molecular |
C14H20OSi |
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
6-[dimethyl(phenyl)silyl]hex-4-yn-1-ol |
InChI |
InChI=1S/C14H20OSi/c1-16(2,13-9-4-3-8-12-15)14-10-6-5-7-11-14/h5-7,10-11,15H,3,8,12-13H2,1-2H3 |
Clave InChI |
CHPUFKBBQDQOKB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC#CCCCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14194055.png)

![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194064.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)

![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)
![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)


![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)


